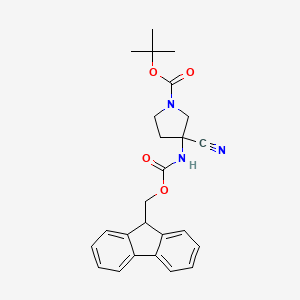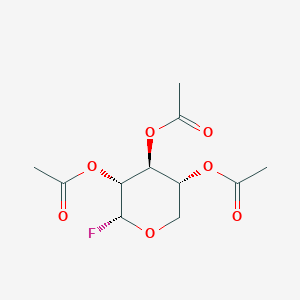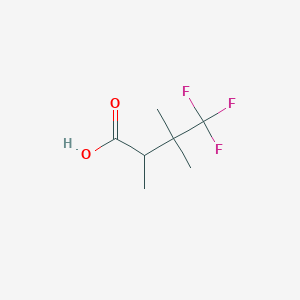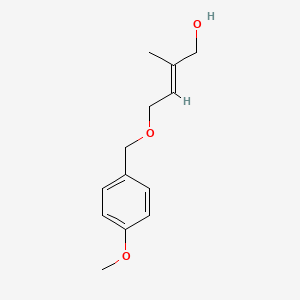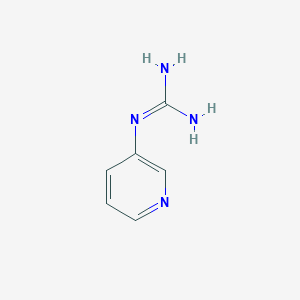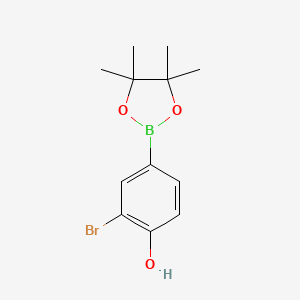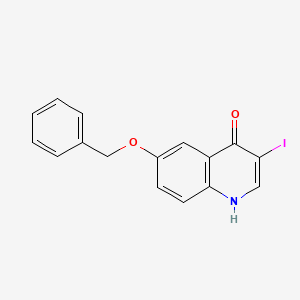
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group at the 6-position, an iodine atom at the 3-position, and a quinolin-4-one core, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-iodoquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the iodination of 6-(benzyloxy)quinolin-4(1H)-one using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective iodination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The quinolin-4-one core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or halides, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted quinolin-4-ones, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学的研究の応用
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic transformations.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 6-(Benzyloxy)-3-iodoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzyloxy and iodine substituents can enhance the compound’s binding affinity and specificity for its molecular targets. The quinolin-4-one core can interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
6-Benzyloxyindole: Shares the benzyloxy group but has an indole core instead of a quinoline core.
3-Iodoquinolin-4(1H)-one: Lacks the benzyloxy group but has the same quinoline core and iodine substituent.
6-Benzyloxyquinolin-4(1H)-one: Similar structure but without the iodine substituent.
Uniqueness
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one is unique due to the combination of the benzyloxy group, iodine atom, and quinolin-4-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H12INO2 |
|---|---|
分子量 |
377.18 g/mol |
IUPAC名 |
3-iodo-6-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12INO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChIキー |
BUYQIPWMOIIRBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)

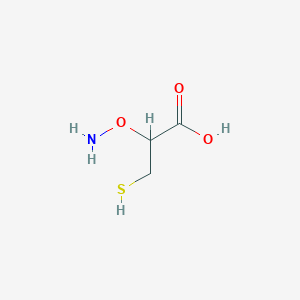
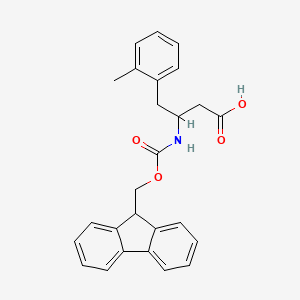
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

